2-amino-N,3-dimethylpentanamide

Thermochemistry Solid-state characterization Amino acid derivatives

2-Amino-N,3-dimethylpentanamide (CAS 1163291-84-6), also referred to as isoleucine methylamide or H-Ile-NHMe, is a chiral amino acid-derived secondary amide with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. The compound exists as a free base and is also commercially supplied as the hydrochloride salt (CAS 1807933-89-6), which exhibits enhanced aqueous solubility and handling stability.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13231672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,3-dimethylpentanamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC)N
InChIInChI=1S/C7H16N2O/c1-4-5(2)6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)
InChIKeyPCWZFJQSFIEREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,3-dimethylpentanamide (Isoleucine Methylamide): Procurement-Relevant Chemical Identity and Physicochemical Profile


2-Amino-N,3-dimethylpentanamide (CAS 1163291-84-6), also referred to as isoleucine methylamide or H-Ile-NHMe, is a chiral amino acid-derived secondary amide with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol [1]. The compound exists as a free base and is also commercially supplied as the hydrochloride salt (CAS 1807933-89-6), which exhibits enhanced aqueous solubility and handling stability . Its (2S,3S) stereoisomer (CAS 128633-26-1) is the biologically relevant L-configuration, featuring a β-carbon stereocentre that distinguishes it from all other proteinogenic amino acid methylamides [2]. Commercially, the free base is typically offered at ≥95% purity with recommended long-term storage at 2–8°C in sealed, dry conditions .

Why Generic Substitution of 2-Amino-N,3-dimethylpentanamide with Other Amino Acid Methylamides Introduces Uncontrolled Physicochemical and Structural Variability


Isoleucine methylamide (Ile-NHMe) shares its core 2-amino-N-methylamide scaffold with valine methylamide (Val-NHMe) and leucine methylamide (Leu-NHMe), yet critical differences in side-chain architecture—branching position, chain length, and β-carbon stereochemistry—produce divergent thermal fusion behaviour, lipophilicity, and crystal packing that preclude simple interchange [1][2]. Unlike Val-NHMe, which lacks a β-carbon stereocentre and has a shorter isopropyl side chain, Ile-NHMe possesses both a sec-butyl side chain and an (S)-configured β-carbon, conferring distinct conformational preferences that influence backbone torsional space and intermolecular hydrogen-bonding networks [3]. Furthermore, the hydrochloride salt form offers a predictable molecular weight offset (+36.47 g/mol relative to the free base) and enhanced aqueous solubility, a formulation parameter not automatically replicated by analog salts .

2-Amino-N,3-dimethylpentanamide: Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


Thermal Fusion Temperature: Ile-NHMe Follows the Molar-Mass-Dependent Trend While Leu-NHMe (Positional Isomer) Deviates

In a systematic differential scanning calorimetry (DSC) study of N-acetyl-amino acid-N′-methylamides, both L-enantiomers and DL-racemates of isoleucine methylamide and valine methylamide displayed fusion temperatures (Tfus) that increased sharply as a function of molar mass. By contrast, leucine methylamide—a constitutional isomer of isoleucine methylamide with identical molecular weight (186.25 g/mol for the N-acetyl derivative)—showed markedly lower Tfus values that ran counter to the molar mass trend, a deviation attributed to differences in crystal packing driven by side-chain branching geometry [1]. Additionally, for all compounds in this series, the racemic DL crystals exhibited Tfus approximately 40°C lower than the corresponding pure L-enantiomers, with the notable exception of leucine and proline derivatives [1].

Thermochemistry Solid-state characterization Amino acid derivatives

Computed Lipophilicity (XLogP3): Ile-NHMe Is More Lipophilic Than Val-NHMe, Impacting Partitioning and Membrane Permeability Predictions

PubChem-computed XLogP3 values provide a standardized comparison of lipophilicity across amino acid methylamides. The (2S,3S)-2-amino-N,3-dimethylpentanamide (Ile-NHMe) has an XLogP3 of 0.3, while the shorter-chain analog (2S)-2-amino-N,3-dimethylbutanamide (Val-NHMe) has an XLogP3-AA of 0.0 [1][2]. This difference of approximately 0.3 log units, corresponding to a roughly twofold increase in the octanol-water partition coefficient, reflects the additional methylene group in the isoleucine side chain (sec-butyl vs. isopropyl) [1][2].

Lipophilicity Drug design ADME prediction

Crystal Structure of Hydrochloride Salt: Ile-NH₂·HCl Exhibits Lower Density and Expanded Unit Cell Volume Relative to Val-NH₂·HCl

X-ray crystallographic analysis of the hydrochloride salts of C-amidated isoleucine (Ile-NH₂·HCl) and valine (Val-NH₂·HCl) reveals distinct solid-state packing. Ile-NH₂·HCl crystallises in the monoclinic space group P2₁ with unit cell parameters a = 7.5775(13) Å, b = 4.8971(13) Å, c = 12.5686(14) Å, β = 94.195(12)°, yielding a unit cell volume V = 465.14(16) ų and a calculated density Dₓ = 1.190 Mg m⁻³ [1]. In comparison, Val-NH₂·HCl (same space group P2₁) has a = 5.3377(8) Å, b = 7.4572(9) Å, c = 9.899(1) Å, β = 91.73(1)°, V = 393.84(9) ų, and Dₓ = 1.287 Mg m⁻³ [1]. The unit cell volume expands by approximately 18% and the density decreases by about 8% for the isoleucine derivative relative to the valine analog, consistent with the larger sec-butyl side chain occupying greater crystal volume [1].

X-ray crystallography Crystal engineering Solid-state chemistry

Conformational Flexibility: Ile-NHMe Exhibits Distinct Backbone Torsional Preferences Attributed to β-Carbon Stereochemistry Compared to Shorter-Chain Amino Acid Methylamides

An ab initio conformational study (RHF/3-21G and RHF/6-31G(d)) of N-acetyl-L-isoleucine-N-methylamide demonstrated significant molecular flexibility and a conformational behaviour pattern distinct from amino acid residues with shorter apolar side chains such as alanine and valine [1]. Isoleucine is the only proteinogenic amino acid with an aliphatic side chain that possesses a stereocentre at the β-carbon (R absolute configuration in the L-series), and its sec-butyl side chain can extend further than the isopropyl group of valine, enabling stabilising side-chain/backbone interactions that shape the low-energy conformational ensemble [1]. These computational findings indicate that Ile-NHMe cannot be treated as a trivial extension of Val-NHMe in conformational analysis or peptide design [1].

Conformational analysis Molecular modelling Peptide design

Hydrochloride Salt Formation: Predictable Molecular Weight Offset and Solubility Enhancement Relative to Free Base

The hydrochloride salt of 2-amino-N,3-dimethylpentanamide (CAS 1807933-89-6) has a molecular weight of 180.68 g/mol, representing a precise +36.47 g/mol offset from the free base (MW 144.21 g/mol), corresponding to the molecular weight of HCl . Vendor technical documentation indicates that the hydrochloride form exhibits improved aqueous solubility, stability, and handling properties compared to the free base, attributable to protonation of the primary amine and consequent ionic character . The free base requires storage at 2–8°C in sealed, dry conditions, while the hydrochloride salt offers greater ambient handling tolerance .

Salt formulation Solubility enhancement Analytical chemistry

Validated Application Scenarios for 2-Amino-N,3-dimethylpentanamide Based on Comparative Evidence


Peptide Mimetic Design Requiring Stereochemically Defined β-Branched Building Blocks

In the design of peptide mimetics or modified peptides where β-carbon stereochemistry influences backbone conformation and target binding, 2-amino-N,3-dimethylpentanamide (Ile-NHMe) provides the (2S,3S) configuration with an (R)-configured β-carbon stereocentre—a feature absent in valine methylamide (Val-NHMe) and leucine methylamide (Leu-NHMe). Ab initio conformational analysis demonstrates that this stereocentre generates side-chain/backbone interactions that stabilise distinct low-energy conformations not accessible to analogs with simpler side chains [1]. Researchers developing conformationally constrained peptide ligands should select Ile-NHMe when the β-branched stereochemistry is essential for the designed pharmacophore.

Solid-Form Screening and Crystallisation Process Development

For solid-state characterisation and crystallisation process development, the hydrochloride salt of Ile-NH₂ exhibits a unit cell volume (465.14 ų) that is approximately 18% larger than that of Val-NH₂·HCl (393.84 ų), with a correspondingly lower crystal density (1.190 vs. 1.287 Mg m⁻³), as established by single-crystal X-ray diffraction [1]. The predictable thermal fusion behaviour of the N-acetyl derivative—conforming to the molar-mass-dependent trend shared by valine and alanine methylamides—also supports reliable DSC-based purity assessment and polymorph screening, in contrast to the anomalous thermal response of the leucine isomer [2].

Computational ADME Profiling and Chromatographic Method Development

With an XLogP3 value of 0.3—compared to 0.0 for Val-NHMe—2-amino-N,3-dimethylpentanamide offers measurably higher lipophilicity that translates to a predicted approximate twofold increase in octanol-water partitioning [1][2]. This property is directly relevant for reversed-phase HPLC method development, where the increased retention of Ile-NHMe relative to Val-NHMe can be exploited for analytical separation of closely related amino acid methylamide impurities or metabolites. In ADME prediction workflows, the LogP differential informs permeability and distribution estimates.

Aqueous Biological Assay Development Requiring Defined Salt Stoichiometry

For biological assays conducted in aqueous buffer systems, the hydrochloride salt of 2-amino-N,3-dimethylpentanamide (MW 180.68 g/mol, +36.47 g/mol relative to the free base) provides a water-soluble, stoichiometrically defined form that eliminates the solubility limitations of the free base [1]. The precise mass offset facilitates accurate molarity calculations for dose-response studies, and the ionic nature of the hydrochloride salt ensures consistent dissolution behaviour across replicate experiments—an important consideration when reproducibility is paramount.

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